(Z)-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene](2-methylpropyl)amine
Description
(Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry
Properties
Molecular Formula |
C17H18N4 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)-N-(2-methylpropyl)-1-phenylmethanimine |
InChI |
InChI=1S/C17H18N4/c1-13(2)12-18-17(14-8-4-3-5-9-14)21-16-11-7-6-10-15(16)19-20-21/h3-11,13H,12H2,1-2H3 |
InChI Key |
BCASUZHRMMRZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN=C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine typically involves the reaction of 1H-1,2,3-benzotriazole with a suitable aldehyde or ketone under specific reaction conditions. One common method involves the condensation of 1H-1,2,3-benzotriazole with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound’s imine group (C=N) and benzotriazole moiety participate in redox processes:
Mechanistic Insight :
-
Oxidation proceeds via electrophilic attack on the imine nitrogen, forming resonance-stabilized oxides.
-
Reduction follows a hydride-transfer mechanism, converting the sp²-hybridized imine to an sp³ amine .
Nucleophilic Substitution Reactions
The benzotriazole group acts as a leaving group in displacement reactions:
Key Research Finding :
Substitution reactions retain stereochemical integrity at the (Z)-configured methylidene center, confirmed via X-ray crystallography in related benzotriazole derivatives .
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Catalyst | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Nitriles | Cu(OTf)₂ | 1,2,3-Triazole hybrids | >90% | |
| Alkynes | Ru-based systems | Fused benzotriazole-heterocycles | Moderate |
Notable Outcome :
Triazole hybrids demonstrate enhanced antimicrobial activity compared to the parent compound, with MIC values ≤25 μg/mL against MRSA strains .
Acid/Base-Mediated Transformations
Protonation equilibria and hydrolytic stability:
Catalytic Cross-Coupling Reactions
Palladium-catalyzed coupling reactions exploit the benzotriazole’s directing effects:
Photochemical Reactivity
UV-induced reactions (λ = 254–365 nm):
Scientific Research Applications
(Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. The compound’s structure allows it to interact with nucleophilic sites on proteins and other biomolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: A parent compound with similar structural features but lacking the phenyl and methylidene groups.
Benzotriazole Derivatives: Compounds with various substituents on the benzotriazole ring, exhibiting different chemical and biological properties.
Uniqueness
(Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Biological Activity
(Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine, a compound derived from the benzotriazole family, has garnered attention due to its diverse biological activities. Benzotriazoles are known for their versatility in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, antifungal, and antitubercular activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of (Z)-1H-1,2,3-Benzotriazol-1-yl(phenyl)methylideneamine can be represented as follows:
This structure features a benzotriazole moiety linked to a phenyl group and an amine functional group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that benzotriazole derivatives possess significant biological activities. The compound has been evaluated for various pharmacological effects:
Antimicrobial Activity
Studies have shown that benzotriazole derivatives exhibit notable antimicrobial properties. For instance, compounds synthesized from benzotriazole have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives showed comparable efficacy to standard antibiotics like ciprofloxacin against Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) | MIC (µg/ml) |
|---|---|---|---|
| 17h | Staphylococcus aureus | 18 | 12.5 |
| 22b | Candida albicans | 16 | 25 |
| 22e | Aspergillus niger | 20 | 12.5 |
Antifungal Activity
Benzotriazole derivatives have also been evaluated for antifungal activity. Compounds with specific substitutions on the benzotriazole ring have shown promising results against various fungal strains. For example, modifications leading to electron-withdrawing groups have enhanced antifungal potency against Candida species .
Antitubercular Activity
The potential of benzotriazole derivatives as antitubercular agents has been explored in several studies. Compounds synthesized from this scaffold exhibited IC90 values indicating significant activity against Mycobacterium tuberculosis. One study highlighted that certain derivatives had IC90 values ranging from 3.73 to 4.00 µM, demonstrating their potential as therapeutic agents for tuberculosis treatment .
Case Studies
- Antimicrobial Properties : A study synthesized a series of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-(4-substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides and evaluated their antibacterial and antifungal activities. The results indicated varying degrees of efficacy across different bacterial and fungal strains .
- Structure-Activity Relationship (SAR) : Research has focused on the SAR of benzotriazole derivatives to optimize their biological activity. Substituents on the benzene ring were found to significantly influence antimicrobial potency, with specific groups enhancing effectiveness against pathogens .
Q & A
Q. Table 1. Example Reaction Conditions from Analogous Syntheses
| Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| O-phenylenediamine + amino acids | Ethanol | 80 | 4 | 65–78 | |
| Thiosemicarbazide + POCl₃ | Reflux | 90 | 3 | 72 |
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Confirm the imine bond (C=N) resonance at δ 8.2–8.5 ppm (¹H) and 150–160 ppm (¹³C). The benzotriazole protons appear as a singlet near δ 7.8–8.0 ppm .
- FT-IR : Look for C=N stretching at 1600–1650 cm⁻¹ and NH (benzotriazole) at 3400–3500 cm⁻¹ .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., π-π stacking of benzotriazole rings) .
- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to verify purity (>95%) and isomer separation .
Advanced: How do electronic effects of substituents on the benzotriazole ring influence the compound’s reactivity in catalytic applications?
Answer:
Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzotriazole ring increase the electrophilicity of the imine carbon, enhancing reactivity in nucleophilic additions. Conversely, electron-donating groups (e.g., -OCH₃) stabilize the Z-isomer via resonance but may reduce catalytic activity. For example:
Q. Table 2. Substituent Effects on Reactivity
| Substituent | Electronic Effect | Reactivity in Catalysis | Reference |
|---|---|---|---|
| -NO₂ | Withdrawing | High | |
| -OCH₃ | Donating | Moderate |
Advanced: What in silico and in vivo models are suitable for evaluating the biological activity of this compound?
Answer:
- In silico :
- In vivo :
Data Contradiction: How should researchers resolve discrepancies in reported biological activity data across studies?
Answer:
Contradictions often arise from variations in experimental design:
- Concentration ranges : Ensure dose-response curves cover 3–4 log units to avoid false negatives .
- Cell line specificity : Compare activity in multiple cell types (e.g., primary vs. immortalized lines) .
- Solvent effects : DMSO concentrations >1% can artifactually inhibit cellular pathways; use ≤0.1% .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance thresholds .
Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
Answer:
The benzotriazole moiety confers pH-dependent stability:
- Acidic conditions : Protonation of the imine nitrogen increases electrophilicity, leading to hydrolysis. However, the benzotriazole NH participates in intramolecular H-bonding, slowing degradation .
- Basic conditions : Deprotonation of the NH group disrupts H-bonding, accelerating hydrolysis. Stability studies in PBS (pH 7.4) vs. NaOH (pH 12) show half-life differences of 24 vs. 2 hours .
Methodological: How can researchers optimize the compound’s synthetic yield while minimizing byproducts?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
